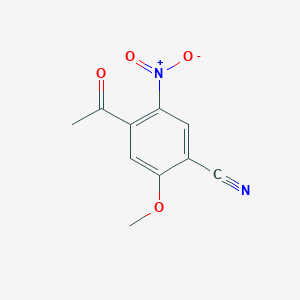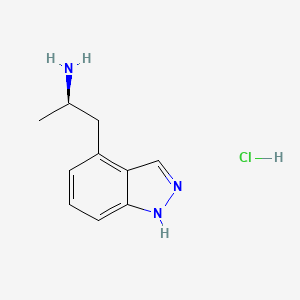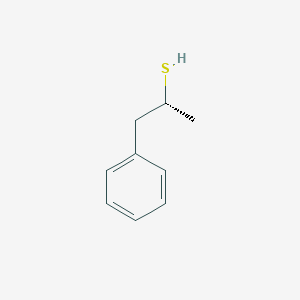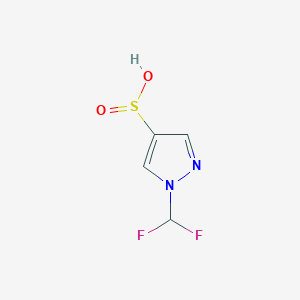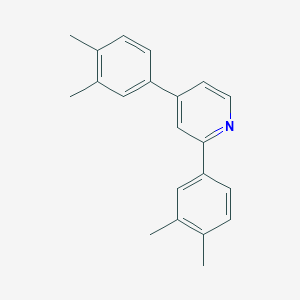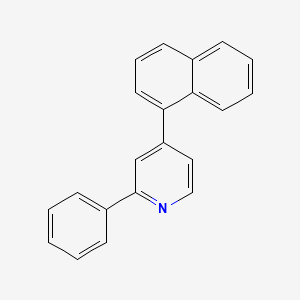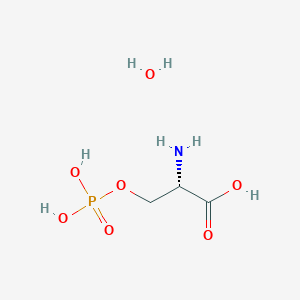
1-(3,4,5-Trifluorophenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,5-Trifluorophenyl)butan-1-amine is an organic compound characterized by the presence of a trifluorophenyl group attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trifluorophenyl)butan-1-amine typically involves the reaction of 3,4,5-trifluorobenzaldehyde with butylamine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine group .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or biocatalysis. These methods are designed to optimize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trifluorophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-(3,4,5-Trifluorophenyl)butan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of pharmaceuticals and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trifluorophenyl)butan-1-amine involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, influencing various biochemical pathways. This interaction can modulate enzyme activity, receptor signaling, and other cellular processes .
Comparison with Similar Compounds
Sitagliptin: A dipeptidyl peptidase-4 inhibitor with a similar trifluorophenyl moiety.
(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: Another compound with a trifluorophenyl group used in pharmaceutical research
Uniqueness: 1-(3,4,5-Trifluorophenyl)butan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the trifluorophenyl group enhances its stability and interaction with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-(3,4,5-trifluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-2-3-9(14)6-4-7(11)10(13)8(12)5-6/h4-5,9H,2-3,14H2,1H3 |
InChI Key |
RJHSAWZMFNBBDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=C(C(=C1)F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B12964930.png)

